2(1H)-Pyridinone, 3,6-dimethyl-
Overview
Description
2(1H)-Pyridinone, 3,6-dimethyl- is an organic compound belonging to the pyridinone family It is characterized by a pyridine ring with two methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3,6-dimethylpyridine with an appropriate oxidizing agent to form the desired pyridinone structure. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 3,6-dimethyl- can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of high-pressure reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted pyridinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2(1H)-Pyridinone, 3,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 3,6-dimethyl- exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 3-methyl-: Similar structure but with only one methyl group.
2(1H)-Pyridinone, 6-methyl-: Another similar compound with a single methyl group at a different position.
2(1H)-Pyridinone, 3,5-dimethyl-: Similar but with methyl groups at the 3rd and 5th positions.
Uniqueness
2(1H)-Pyridinone, 3,6-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to other similar compounds .
Properties
IUPAC Name |
3,6-dimethyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKBXYPRMUMUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342177 | |
Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53428-02-7 | |
Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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